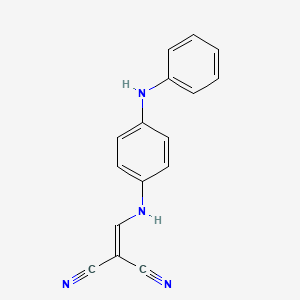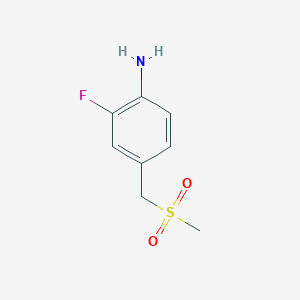
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a synthetic organic compound. It features a unique structure, marked by two phenylamino groups connected through a methylene bridge to a dicarbonitrile moiety. This compound holds potential in various fields of scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves the nucleophilic substitution reactions of 4-nitrobenzene derivatives, followed by reduction to produce the phenylamino intermediates. The dicarbonitrile component can be introduced through a condensation reaction using a suitable methylene donor.
Industrial Production Methods: Industrial synthesis often incorporates these routes on a larger scale, optimizing yield and purity through precise control of reaction conditions like temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidative cleavage, breaking down into simpler units.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogen gas over palladium or other reducing agents.
Substitution: Halogenating agents or nucleophiles for aromatic substitutions.
Major Products Formed:
Oxidation: Benzene derivatives and dicarbonitrile fragments.
Reduction: Diamines and related compounds.
Substitution: Halogenated aromatics and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in organic synthesis, this compound is valuable in creating more complex molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, its derivatives may function as enzyme inhibitors or binding agents in various biochemical pathways.
Medicine: Potential medicinal applications include anti-cancer agents, where it interacts with cellular mechanisms to inhibit tumor growth.
Industry: Utilized in the production of dyes and pigments, offering stability and vibrant coloration.
Mecanismo De Acción
Mechanism by Which It Exerts Its Effects: The compound primarily functions through its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, it may disrupt enzyme activity or interfere with DNA replication.
Molecular Targets and Pathways Involved: Targets include enzymes involved in cellular replication, and pathways related to oxidative stress and molecular signaling.
Comparación Con Compuestos Similares
4-(Dimethylamino)phenyl derivatives
4-(Methoxy)phenyl derivatives
4-(Nitrophenyl) derivatives
This compound stands out due to its versatile applications and distinctive structure, making it a valuable asset in various research and industrial domains.
Propiedades
IUPAC Name |
2-[(4-anilinoanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRGBAKHFXWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2891250.png)

![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2891262.png)


![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)
![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
